molecular formula C27H28N2O2 B14961426 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine

1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine

Cat. No.: B14961426
M. Wt: 412.5 g/mol
InChI Key: XMUODDWWDMCQAL-SAPNQHFASA-N
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Description

1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethanol, 4-methoxybenzaldehyde, and piperazine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between diphenylmethanol and 4-methoxybenzaldehyde.

    Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Piperazine Coupling: Finally, the acryloylated intermediate is coupled with piperazine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signaling pathways that are affected by the compound, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-4-(3-(4-hydroxyphenyl)acryloyl)piperazine
  • 1-(Diphenylmethyl)-4-(3-(4-chlorophenyl)acryloyl)piperazine
  • 1-(Diphenylmethyl)-4-(3-(4-nitrophenyl)acryloyl)piperazine

Uniqueness

1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine is unique due to the presence of the methyloxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H28N2O2/c1-31-25-15-12-22(13-16-25)14-17-26(30)28-18-20-29(21-19-28)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-17,27H,18-21H2,1H3/b17-14+

InChI Key

XMUODDWWDMCQAL-SAPNQHFASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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